molecular formula C19H22O8 B1151899 Diosbulbin J CAS No. 1187951-06-9

Diosbulbin J

Cat. No.: B1151899
CAS No.: 1187951-06-9
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Description

Preparation Methods

Diosbulbin J is primarily extracted from the roots of Dioscorea bulbifera. The extraction process involves the use of organic solvents to isolate the compound from the plant material. There is limited information on the synthetic routes for this compound, as it is mainly obtained through natural extraction methods .

Chemical Reactions Analysis

Diosbulbin J undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Diosbulbin J is used as a reference substance in laboratory studies to understand its chemical properties and reactions.

    Biology: Research has shown that this compound exhibits toxic effects on certain cell lines, making it a subject of interest in toxicology studies.

    Medicine: this compound has been investigated for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.

    Industry: In agriculture, this compound is used as a plant toxin for pest control.

Mechanism of Action

The mechanism of action of Diosbulbin J involves its interaction with cellular components, leading to toxic effects. It has been shown to induce cell cycle arrest and apoptosis in certain cell lines. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Diosbulbin J is part of a group of compounds known as diosbulbins, which are isolated from Dioscorea bulbifera. Similar compounds include:

    Diosbulbin B: Known for its hepatotoxic effects and studied for its potential therapeutic applications.

    Diosbulbin C: Exhibits anticancer properties and has been studied for its effects on lung cancer cells.

    Diosbulbin D:

This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits compared to other diosbulbins.

Biological Activity

Introduction

Diosbulbin J is a bioactive compound derived from Dioscorea bulbifera, a plant known for its traditional medicinal uses, particularly in Asian herbal medicine. This compound has garnered attention for its potential therapeutic effects, including anticancer properties, hepatotoxicity, and other biological activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a diterpene lactone. Its structure is characterized by a complex arrangement of carbon rings that contribute to its biological activity. The compound exhibits good solubility in organic solvents, which facilitates its extraction from plant sources.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Mechanism of Action : this compound induces apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases, leading to programmed cell death. It has been particularly effective against non-small cell lung cancer (NSCLC) cells by causing G0/G1 phase cell cycle arrest and downregulating key proteins involved in cell proliferation such as AKT1 and DHFR .
  • Case Studies : A study conducted on NSCLC cell lines A549 and NCI-H1299 demonstrated that treatment with this compound significantly inhibited cell proliferation and induced apoptosis. The compound was shown to have a high binding affinity for cancer-related targets, which enhances its potential as a therapeutic agent .

Hepatotoxicity

Despite its therapeutic benefits, this compound also poses risks of hepatotoxicity:

  • Toxicological Studies : Research indicates that this compound can induce liver injury in animal models, characterized by elevated levels of liver enzymes (ALT and AST) and histopathological changes in liver tissue . The hepatotoxic effects are believed to be mediated by oxidative stress and mitochondrial dysfunction.
  • Dose-Dependent Effects : In vitro studies revealed that higher concentrations of this compound lead to increased cytotoxicity in liver cells (L-02 hepatocytes), with significant alterations in cellular viability observed at doses above 100 µM .

Pharmacological Profile

A pharmacological evaluation using PASS online software predicted various activities for this compound:

Activity TypeProbability of Activation (Pa)Probability of Inactivation (Pi)
BRAF Expression Inhibitor0.9360.001
Apoptosis Agonist0.8260.006
Antineoplastic0.7420.019
TNF Expression Inhibitor0.5900.014
Chemopreventive0.4800.016

This table illustrates the potential pharmacological activities of this compound based on predictive modeling, suggesting its multifaceted role in cancer therapy.

In Vivo Studies

In vivo experiments have confirmed the anticancer effects observed in vitro:

  • Tumor Models : this compound was tested in murine models bearing S180 and H22 tumors, where it exhibited significant tumor growth inhibition without notable toxicity . The compound's ability to modulate the immune response may play a role in its antitumor efficacy.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve several pathways:

  • Cell Cycle Regulation : By inducing G0/G1 phase arrest, this compound effectively halts the proliferation of cancer cells.
  • Apoptotic Pathways : Activation of caspases and increased reactive oxygen species (ROS) levels indicate that this compound triggers apoptotic pathways leading to cell death .

Properties

IUPAC Name

(2S,4aS,6aR,7R,9R,10aS,10bS)-2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23)/t10-,11-,12+,13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBSFVHKKKXNHM-JFQAYLLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(=O)C3(C2CC(CC3C(=O)O)O)O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@]3([C@H]2C[C@H](C[C@H]3C(=O)O)O)O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301102620
Record name (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187951-06-9
Record name (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187951-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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